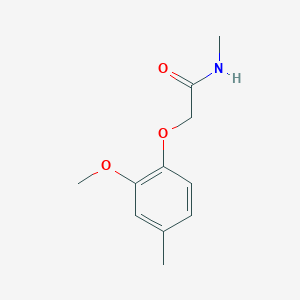
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide, also known as GW501516 or Endurobol, is a synthetic drug that was originally developed as a treatment for metabolic and cardiovascular diseases. It belongs to the class of drugs known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body. In recent years, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to boost endurance and promote fat loss. In
Mecanismo De Acción
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation in the body.
Biochemical and Physiological Effects:
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been demonstrated to increase endurance and improve running performance by up to 70% in mice. In addition, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism in skeletal muscle. It has also been shown to reduce the expression of genes involved in inflammation and oxidative stress in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has several advantages for use in lab experiments. It is highly selective for PPARδ and has a long half-life, making it ideal for studying the effects of PPARδ activation over time. However, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide is also known to have off-target effects on other receptors, including PPARα and PPARγ. In addition, its use in lab experiments is limited by its high cost and potential for abuse.
Direcciones Futuras
There are several future directions for research on 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. One area of interest is its potential as a treatment for metabolic and cardiovascular diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a performance-enhancing drug. However, its use in sports is currently banned by the World Anti-Doping Agency (WADA) due to concerns about its safety and potential for abuse. Finally, there is interest in developing more selective and potent PPARδ agonists that do not have off-target effects on other receptors.
Métodos De Síntesis
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide involves several steps, including the condensation of 2-methoxy-4-methylphenol with chloroacetyl chloride to form 2-(2-methoxy-4-methylphenoxy)acetamide. This intermediate is then reacted with methylamine to yield the final product, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide. The purity of the product can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. In addition, 2-(2-methoxy-4-methylphenoxy)-N-methylacetamide has been investigated for its ability to prevent the development of atherosclerosis and other cardiovascular diseases.
Propiedades
Nombre del producto |
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
2-(2-methoxy-4-methylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C11H15NO3/c1-8-4-5-9(10(6-8)14-3)15-7-11(13)12-2/h4-6H,7H2,1-3H3,(H,12,13) |
Clave InChI |
KVVBDNVTCICIOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC)OC |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Propoxyphenyl)carbamoyl]benzoic acid](/img/structure/B269329.png)



![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)
![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)
![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![3-(3-methylbutoxy)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B269344.png)
![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B269345.png)
![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)
